3-Nitro-1-phenyl-1-butanone
Overview
Description
3-Nitro-1-phenyl-1-butanone is an organic compound with the molecular formula C10H11NO3 It is a nitro-substituted phenyl ketone, which means it contains both a nitro group (-NO2) and a phenyl group (C6H5) attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-phenyl-1-butanone typically involves the nitration of 1-phenyl-1-butanone. This can be achieved by treating 1-phenyl-1-butanone with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-phenyl-1-butanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The phenyl group can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 3-Amino-1-phenyl-1-butanone.
Substitution: Various substituted phenyl butanones depending on the nucleophile used.
Oxidation: Phenylbutanoic acid or other oxidized derivatives.
Scientific Research Applications
3-Nitro-1-phenyl-1-butanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Nitro-1-phenyl-1-butanone involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Phenyl-1-butanone: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitroacetophenone: Contains a nitro group but has a different carbon backbone, leading to different reactivity and applications.
4-Nitro-1-phenyl-1-butanone: Positional isomer with the nitro group at a different location, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
3-nitro-1-phenylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMBUDLWKVRNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323133 | |
Record name | 3-Nitrobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-78-6 | |
Record name | NSC403124 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30323133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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